molecular formula C9H11Cl B157201 2-Chloromesitylene CAS No. 1667-04-5

2-Chloromesitylene

Cat. No.: B157201
CAS No.: 1667-04-5
M. Wt: 154.63 g/mol
InChI Key: WDZACGWEPQLKOM-UHFFFAOYSA-N
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Description

2-Chloromesitylene, also known as 2-chloro-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a derivative of mesitylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless to almost colorless liquid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloromesitylene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromesitylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Scientific Research Applications

2-Chloromesitylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloromesitylene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through a series of electron transfer steps, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-Chloro-2,4,6-trimethylbenzene
  • 2,4,6-Trimethylchlorobenzene
  • 2,4,6-Trimethylmonochlorobenzene

Comparison: 2-Chloromesitylene is unique due to the specific position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits different chemical properties and reactivity patterns, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-chloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZACGWEPQLKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870900
Record name 2-Chloro-1,3,5-trimethylbenzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-04-5
Record name Benzene, 2-chloro-1,3,5-trimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045
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Record name 2-Chloromesitylene
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Record name 2-Chloro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Chloride
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Synthesis routes and methods I

Procedure details

0.5 g of anhydrous aluminium chloride was added to 50 g of 2,4,6-trimethylphenyl chloroformate and the mixture was heated at 180° C. for 1.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,4,6-Trimethylchlorobenzene was obtained in a yield of 72%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Mesitylene (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 6 h. The product was purified by column chromatography to give chloromesitylene (40%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-chloromesitylene formed?

A1: The research by [] demonstrates that this compound is formed through the reaction of mesitylene (1,3,5-trimethylbenzene) with copper(II) chloride at high temperatures. The reaction proceeds via a radical cation mechanism, where an electron is removed from the aromatic π-system of mesitylene by copper(II) chloride. This leads to the formation of a radical cation intermediate, which subsequently reacts with chloride ions to yield this compound.

Q2: What is the structure and molecular formula of this compound?

A2: this compound has the molecular formula C9H11Cl. Its structure consists of a mesitylene ring (1,3,5-trimethylbenzene) with a chlorine atom substituted at one of the ring positions adjacent to a methyl group.

Q3: Are there any other products formed alongside this compound during the reaction with copper(II) chloride?

A3: While the primary focus of the research paper [] is the formation of the chlorinated product, it does mention that the reaction likely involves complex radical pathways. Therefore, it is plausible that other byproducts might be generated during the reaction. Further investigation would be needed to identify and characterize any additional products formed.

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